3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Overview
Description
3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20O5 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Enantiomeric Separation in Anticancer Agents : A study highlighted the separation of enantiomers of a novel anticancer agent related to 3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, using derivatization and chromatography techniques. This separation is crucial for developing effective anticancer drugs (Shinde et al., 2007).
- Tubulin-Targeting Antitumor Agents : Compounds related to this compound have been studied for their potential as antiproliferative agents targeting tubulin, showing promising results in breast cancer cells and indicating a potential role in cancer therapy (Greene et al., 2016).
Molecular and Structural Analysis
- Molecular Structure and Spectroscopic Analysis : A study focused on the molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and hyperpolarizability of a compound closely related to this compound, providing insights into its molecular properties and stability (Mary et al., 2015).
Antioxidant Activity
- Antioxidant Properties of Methoxy-Substituted Chalcones : Research on methoxy-substituted chalcones, closely related to the compound , indicated significant antioxidant properties, suggesting potential applications in therapies against oxidative stress-related diseases (Sulpizio et al., 2016).
Fluorescence Properties
- Fluorescent Properties of Heteroaryl Chalcones : A study on heteroaryl chalcones, which include derivatives similar to this compound, revealed that the position of methoxy groups affects the fluorescent properties of these compounds. This has implications for their use in fluorescent labeling and imaging (Suwunwong et al., 2011).
Antiproliferative Activity
- Antiproliferative Evaluation Against Prostate Cancer Cells : A derivative of this compound demonstrated potent antiproliferative activity against prostate cancer cells, suggesting its potential as a therapeutic agent (Fu et al., 2019).
Antimicrobial Properties
- Antimicrobial Study of Chalcone Derivatives : Another study examined the antimicrobial properties of a chalcone derivative, shedding light on the potential use of these compounds in treating microbial infections (Sadgir et al., 2020).
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-15-8-5-13(6-9-15)7-10-16(20)14-11-17(22-2)19(24-4)18(12-14)23-3/h5-12H,1-4H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAWCLXPXUOJEO-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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